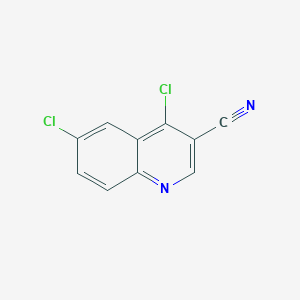

4,6-Dichloroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWDDTWMLBDQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-04-3 | |

| Record name | 4,6-dichloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 4,6-Dichloroquinoline-3-carbonitrile: A Technical Guide for Researchers

For professionals engaged in drug discovery, medicinal chemistry, and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical overview of the expected spectroscopic data for 4,6-dichloroquinoline-3-carbonitrile, a molecule of interest in synthetic chemistry. In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the theoretical underpinnings and expected spectral features based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic scaffold decorated with functional groups that impart distinct spectroscopic signatures. The quinoline core, two chlorine substituents, and a nitrile group each contribute to the electronic environment of the molecule, influencing its interaction with electromagnetic radiation and its behavior in a mass spectrometer. A multi-technique approach, combining NMR, IR, and MS, is essential for a comprehensive structural confirmation.[1]

Below is the annotated molecular structure of this compound, which will be referenced throughout this guide.

Sources

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 4,6-Dichloroquinoline-3-carbonitrile

For an audience of Researchers, Scientists, and Drug Development Professionals, this guide synthesizes current knowledge on analogous quinoline-based compounds to propose and explore the potential mechanisms of action for this compound. Given the nascent stage of direct research on this specific molecule, this whitepaper leverages established findings from structurally related compounds to provide a foundational framework for future investigation.

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, coupled with the electronic properties conferred by the nitrogen atom, makes it a "privileged scaffold" capable of interacting with a multitude of biological targets.[2][3] This versatility has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[4][5]

This compound is a member of this extensive family. Its structure is characterized by three key features: the core quinoline scaffold, two chlorine substituents at positions 4 and 6, and a carbonitrile group at position 3. While direct mechanistic studies on this specific compound are limited, the extensive body of research on its structural relatives provides a robust basis for postulating its biological activities and molecular modes of action. This guide will deconstruct the potential mechanisms of this compound by drawing parallels with well-characterized analogs, offering a roadmap for targeted investigation.

Postulated Mechanisms of Action: An Evidence-Based Exploration

The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. The dichloro and carbonitrile moieties of the title compound are known to be critical pharmacophores in related molecules, suggesting several plausible mechanisms of action.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism for many quinoline-based compounds is the direct inhibition of key enzymes involved in critical cellular processes.

-

Protein Kinase Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase.[6] The nitrogen at position 1 of the quinoline ring acts as a hinge-binding motif, while the substituted aniline moiety occupies the ATP-binding pocket. It is highly probable that this compound serves as a versatile intermediate for synthesizing potent kinase inhibitors.[7] The chlorine at the C4 position is particularly reactive and allows for the introduction of various amine-containing pharmacophores, a common strategy for developing targeted EGFR and HER2 inhibitors.[7][8] The substitution pattern could also direct activity towards other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are also targeted by quinoline derivatives.[6]

-

DNA Gyrase and Topoisomerase Inhibition: Quinolone antibiotics, a related class of compounds, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[9] Molecular docking studies on other quinoline-3-carbonitrile derivatives have shown favorable interactions with the active site of DNA gyrase, suggesting this as a potential antibacterial mechanism.[9] Furthermore, the planar nature of the quinoline ring is conducive to DNA intercalation, a mechanism that can disrupt the function of various DNA-processing enzymes, including topoisomerases, which are validated anticancer targets.[2][8]

-

Metabolic Enzyme Inhibition: Recent research has expanded the scope of quinoline-3-carbonitrile derivatives to include the inhibition of metabolic enzymes. For instance, a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile molecules demonstrated potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[10] This suggests a potential application in metabolic disorders like diabetes. Additionally, related 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting dehydrogenase enzymes, such as malate dehydrogenase and lactate dehydrogenase.[11]

Anticancer Activity: A Multifaceted Approach

The anticancer properties of quinolines are well-documented and often stem from a combination of mechanisms.[12][13]

-

Disruption of Oncogenic Signaling Pathways: Beyond direct kinase inhibition, quinoline derivatives can modulate entire signaling cascades. For example, some quinolines have been shown to interfere with the Ras/Raf/MEK/ERK pathway, which is frequently deregulated in cancer.[6] They can achieve this by binding to allosteric pockets on proteins like K-Ras, stabilizing the inactive GDP-bound state and preventing downstream signaling.[6]

-

Induction of DNA Damage Response: Some quinoline-based compounds act as DNA intercalating agents.[14] This physical insertion between DNA base pairs can inhibit the activity of DNA methyltransferases and polymerases, leading to epigenetic modifications and stalled DNA replication.[14] Such actions typically trigger a DNA damage response, which can lead to cell cycle arrest and apoptosis in cancer cells. The presence of the electron-withdrawing nitrile group is often associated with enhanced anticancer activity in these contexts.[12][13]

Antimalarial Activity: Interference with Heme Detoxification

The 4-aminoquinoline scaffold is the basis for legacy antimalarial drugs like chloroquine.[15][16] These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[17] Inside the vacuole, they interfere with the parasite's crucial heme detoxification process, where toxic free heme released from digested hemoglobin is polymerized into inert hemozoin crystals.[4][17] Inhibition of this process leads to a buildup of toxic heme, causing oxidative stress and ultimately killing the parasite.[17] Given its 4,6-dichloroquinoline core, derivatives of the title compound could plausibly function through this established antimalarial mechanism.

Key Structure-Activity Relationship (SAR) Insights

-

The 4-Chloro and 6-Chloro Substituents: The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, making it a key handle for synthetic elaboration to create libraries of compounds with diverse biological targets.[7] The chlorine at the C6 position, while less reactive, significantly influences the electronic properties of the entire ring system and can contribute to binding affinity with target proteins.

-

The 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C3 position activates the C4 position for nucleophilic attack. This feature is not just synthetically useful but is also implicated in enhancing the biological potency of many quinoline-based inhibitors, particularly in the context of anticancer activity.[12]

Visualization of Postulated Mechanisms and Workflows

Caption: Postulated kinase inhibition signaling pathway.

Caption: Experimental workflow for mechanism validation.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the potential potency of this compound derivatives, the following table summarizes the inhibitory concentrations (IC₅₀) of structurally related compounds against various targets as reported in the literature.

| Compound Class | Target | Reported IC₅₀ | Reference |

| 4-Anilinoquinoline-3-carbonitriles | EGFR Kinase | As low as 7.5 nM | [6] |

| Tetrahydrobenzo[h]quinoline-3-carbonitriles | α-Amylase | 3.42–15.14 µM | [10] |

| Tetrahydrobenzo[h]quinoline-3-carbonitriles | α-Glucosidase | 0.65–9.23 µM | [10] |

| 4-Aminoquinoline Analogs | P. falciparum (CQ-Resistant) | Low nanomolar range | [15] |

Note: These values are for related but structurally distinct molecules and should be considered as reference points for potential activity.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.

Protocol 1: Kinase Inhibition Profiling (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a high-throughput method to assess the direct binding of the compound to a panel of kinases.

-

Principle: A TR-FRET-based competition binding assay where the compound competes with an Alexa Fluor™ 647-labeled tracer for binding to a europium-labeled anti-tag antibody-bound kinase.

-

Materials: Kinase of interest (e.g., EGFR, VEGFR2), Eu-anti-tag antibody, Alexa Fluor™ 647-tracer, this compound, assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

-

In a 384-well plate, add the kinase/antibody mixture.

-

Add the serially diluted compound or DMSO vehicle control.

-

Add the tracer solution to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

-

Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

-

Causality & Validation: A low IC₅₀ value indicates potent binding to the kinase active site. This is a self-validating system as the competition with a known tracer directly demonstrates target engagement.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Materials: Human cancer cell lines (e.g., A549, MCF-7), DMEM/RPMI-1640 medium, FBS, this compound, MTT reagent, solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot cell viability (%) against compound concentration to calculate the GI₅₀ (50% growth inhibition) value.

-

Causality & Validation: A dose-dependent decrease in cell viability suggests a potential anticancer effect. This provides a functional readout that complements direct enzyme inhibition data.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol investigates the effect of the compound on the phosphorylation status of key signaling proteins.

-

Principle: SDS-PAGE and immunoblotting are used to detect changes in the levels of total and phosphorylated proteins in a specific pathway (e.g., EGFR/Akt/ERK) following compound treatment.

-

Materials: Cell line of interest, this compound, lysis buffer, primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Treat cells with the compound at its GI₅₀ concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with specific primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify band intensity and express the level of phosphorylated protein relative to the total protein.

-

Causality & Validation: A decrease in the phosphorylation of a downstream effector (e.g., ERK) following treatment provides strong evidence that the compound inhibits the upstream kinase (e.g., EGFR) in a cellular context.

Conclusion

While the precise molecular targets of this compound remain to be definitively identified, the wealth of data on analogous structures provides a strong foundation for directed research. The evidence strongly suggests that its mechanism of action is likely rooted in the inhibition of critical enzymes, particularly protein kinases, and the disruption of fundamental cellular processes like DNA replication and oncogenic signaling. Its structural features make it a promising scaffold for the development of targeted therapeutics. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically unravel its biological activity, validate its targets, and ultimately harness its therapeutic potential.

References

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

-

Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2010). Science Publications. [Link]

-

Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Semantic Scholar. [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). International Journal of Pharmaceutical Research. [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC. [Link]

-

Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2010). ResearchGate. [Link]

-

Biological Activities of Quinoline Derivatives. (2011). ResearchGate. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). ResearchGate. [Link]

-

4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (2009). NIH. [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. [Link]

-

Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2023). NIH. [Link]

-

4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). PubMed. [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4,6-Dichloroquinoline-3-carbonitrile: Synthesis, Spectroscopic Characterization, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4,6-dichloroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While an experimentally determined crystal structure is not yet available in the public domain, this document furnishes a robust framework for understanding its molecular and potential supramolecular characteristics. We present a validated synthetic pathway, predicted spectroscopic data, and a detailed computational analysis of its molecular geometry and electronic properties. Furthermore, a comparative structural analysis with the closely related 4,7-dichloroquinoline provides insights into potential crystal packing and intermolecular interactions. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline moiety is a privileged scaffold in drug discovery and functional materials development.[1][2] Comprising a fused benzene and pyridine ring, this heterocyclic system is a cornerstone in the synthesis of a wide array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][2] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, combines the quinoline core with two chlorine atoms and a nitrile group, functional groups known to modulate lipophilicity, electronic properties, and hydrogen bonding potential, making it a promising building block for novel chemical entities.

Synthesis and Crystallization

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for related quinoline derivatives.[3][4] The general strategy involves the construction of the quinoline ring system followed by functional group interconversion.

Proposed Synthetic Pathway

A likely synthetic approach commences with the condensation of a suitably substituted aniline with a malonic acid derivative, followed by cyclization, decarboxylation, and subsequent chlorination and cyanation steps. A generalized reaction scheme is presented below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on known reactions for similar quinoline compounds.[4]

-

Step 1: Condensation and Cyclization: A substituted aniline is reacted with a diethyl malonate derivative. The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxy-6-chloroquinolin-3-carboxylate.

-

Step 2: Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide, followed by acidification.

-

Step 3: Chlorination and Amidation: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). The carboxylic acid can then be converted to a primary amide.

-

Step 4: Dehydration: The primary amide is dehydrated to the corresponding nitrile using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield the final product, this compound.

-

Step 5: Purification and Crystallization: The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system, such as ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.

Spectroscopic and Physicochemical Properties

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₂N₂ | [5][6][7] |

| Molecular Weight | 223.06 g/mol | [5][7] |

| Boiling Point | 369.8 °C (Predicted) | [5] |

| XlogP | 3.2 (Predicted) | [6] |

Predicted Spectroscopic Data

The following table summarizes the predicted mass spectrometry data for this compound, which is essential for its identification and characterization.

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 222.98244 |

| [M+Na]⁺ | 244.96438 |

| [M-H]⁻ | 220.96788 |

| [M]⁺ | 221.97461 |

Data sourced from computational predictions.[6]

Computational Structural Analysis

In the absence of experimental crystal structure data, computational methods provide a powerful tool for predicting the molecular geometry and electronic properties of this compound.[8][9] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[1][2]

Molecular Geometry

DFT calculations at the B3LYP/6-31G(d,p) level of theory would likely show that the quinoline ring system is essentially planar. The chlorine atoms and the nitrile group will lie in the plane of the quinoline ring. The bond lengths and angles are expected to be within the normal ranges for similar aromatic heterocyclic compounds.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO will likely have significant contributions from the nitrile group and the chlorinated pyridine ring, indicating their roles as electron-accepting regions.

The Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule. The nitrogen atom of the quinoline ring and the nitrile nitrogen are expected to be the most electron-rich regions (negative potential), while the hydrogen atoms on the benzene ring will be electron-deficient (positive potential). This information is critical for predicting intermolecular interactions.

Comparative Structural Analysis with 4,7-Dichloroquinoline

To gain insight into the potential crystal packing of this compound, a comparative analysis with the known crystal structure of 4,7-dichloroquinoline is instructive.[10][11][12] The crystal structure of 4,7-dichloroquinoline reveals a planar molecule with no strong intermolecular hydrogen bonds.[10][12] The crystal packing is likely dominated by van der Waals forces and potentially weak C-H···Cl interactions.[10]

Given the structural similarities, it is plausible that this compound will also exhibit a planar molecular conformation. The presence of the nitrile group introduces the possibility of additional intermolecular interactions, such as C-H···N hydrogen bonds and dipole-dipole interactions involving the cyano group. These interactions could lead to a more complex and potentially more densely packed crystal structure compared to 4,7-dichloroquinoline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquinoline-3-carbonitriles: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. PubChemLite - this compound (C10H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,6-Dichloroquinoline-3-carbonitrile in Organic Solvents

Introduction

4,6-Dichloroquinoline-3-carbonitrile is a halogenated quinoline derivative with a molecular formula of C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol .[1] Its structure, featuring a quinoline core substituted with two chlorine atoms and a nitrile group, makes it a compound of significant interest in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple avenues for synthetic modification, positioning it as a valuable building block for the development of novel therapeutic agents and functional materials.[2]

The solubility of this compound in organic solvents is a critical physicochemical parameter that underpins its utility in a research and development setting. From optimizing reaction conditions and facilitating purification through crystallization to enabling formulation for biological screening and material processing, a thorough understanding of its solubility profile is paramount. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven experimental workflow for its systematic determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to generate reliable and reproducible solubility data in their own laboratory settings.

Physicochemical Properties and Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] The molecular structure of this compound provides key insights into its expected solubility behavior.

-

Polarity: The presence of the nitrile group (-C≡N) and the nitrogen atom within the quinoline ring introduces polarity to the molecule. However, the overall molecule is relatively large and contains a significant nonpolar aromatic scaffold and two chlorine substituents, which can limit its solubility in highly polar solvents like water.

-

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH₂) but possesses hydrogen bond acceptors (the nitrogen of the nitrile group and the quinoline ring). This suggests it may have some affinity for protic solvents that can act as hydrogen bond donors.

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[3] The planar nature of the quinoline ring system may influence its crystal packing and, consequently, the energy required to overcome the lattice forces during dissolution.

Based on these characteristics, it is anticipated that this compound will exhibit limited solubility in water and non-polar aliphatic hydrocarbons, and greater solubility in polar aprotic solvents and some polar protic solvents.

Systematic Approach to Solubility Determination: An Experimental Workflow

A systematic approach to determining the solubility of this compound involves a combination of qualitative assessment and quantitative measurement. The following workflow is designed to provide a comprehensive understanding of the compound's solubility profile.

Caption: A systematic workflow for determining the solubility of a compound.

Experimental Protocols

Safety Precautions: this compound and its analogues are classified as potentially hazardous.[4] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed safety information.[4][5][6]

Part 1: Qualitative Solubility Screening

This initial phase aims to rapidly assess the solubility of this compound in a broad range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 0.5 mL of a different organic solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 60 seconds.[7]

-

Observation: Visually inspect each tube for the dissolution of the solid.[7]

-

Classification: Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[7]

-

-

Record Keeping: Meticulously record the observations for each solvent.

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents from the qualitative screening

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Example Template)

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |

| Non-Polar | Hexane | 0.1 | 1.88 | To be determined |

| Toluene | 2.4 | 2.38 | To be determined | |

| Polar Aprotic | Dichloromethane | 3.1 | 9.08 | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | To be determined | |

| Acetone | 5.1 | 20.7 | To be determined | |

| Acetonitrile | 5.8 | 37.5 | To be determined | |

| Dimethylformamide (DMF) | 6.4 | 36.7 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | To be determined | |

| Polar Protic | Ethanol | 4.3 | 24.5 | To be determined |

| Methanol | 5.1 | 32.7 | To be determined |

Note: Polarity Index and Dielectric Constant values are approximate and can vary with temperature and source.[8][9]

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound in a range of organic solvents. By adhering to the principles of scientific integrity and following the detailed experimental protocols outlined herein, laboratories can generate high-quality, reliable solubility data. This information is indispensable for the informed design of synthetic routes, the development of effective purification strategies, and the successful formulation of this promising chemical entity for its intended applications. The self-validating nature of the described protocols, combined with a deep understanding of the underlying chemical principles, empowers researchers to confidently advance their projects involving this compound.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of 3-chloromethyl-4,6-dichloroquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2015). PubMed Central. Retrieved from [Link]

-

Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Chloroquinoline-3-carbonitriles: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.ws [chem.ws]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Theoretical studies on 4,6-Dichloroquinoline-3-carbonitrile

An In-depth Technical Guide to Theoretical Studies on 4,6-Dichloroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are known for a wide spectrum of biological activities, and computational chemistry offers a powerful lens to elucidate the structural, electronic, and reactive properties of novel analogues like this compound. This document details the application of Density Functional Theory (DFT) for molecular structure optimization, spectroscopic analysis (FT-IR, NMR, UV-Vis), and the exploration of the molecule's reactivity through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. Furthermore, it outlines the protocol and significance of molecular docking studies to predict potential biological targets and binding interactions, thereby guiding future drug discovery and development efforts. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational tools for the rational design of new therapeutic agents.

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in a multitude of pharmacologically active molecules.[1] Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, and anti-HIV properties.[1][2][3] The therapeutic potential of a quinoline derivative can be finely tuned by introducing various substituents onto the core ring structure.

This compound (C₁₀H₄Cl₂N₂) is a specific derivative featuring chloro groups at positions 4 and 6, and a nitrile group at position 3.[4] These substitutions are expected to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interaction capabilities, making it a promising candidate for drug design. Theoretical and computational studies provide an indispensable, cost-effective, and rapid means to predict the physicochemical properties and biological potential of such molecules before their extensive synthesis and in vitro testing.

This guide focuses on the application of modern computational methodologies, particularly Density Functional Theory (DFT) and molecular docking, to characterize this compound. These theoretical investigations are crucial for understanding its chemical behavior at a molecular level and for identifying its potential as a lead compound in drug discovery pipelines.

Molecular Structure and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its properties can be accurately predicted using computational methods, which are then benchmarked against experimental data for similar quinoline derivatives.[5][6]

Molecular Structure

The foundational step in any theoretical study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using DFT methods.

Caption: 2D structure of this compound.

Spectroscopic Analysis (FT-IR, NMR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.[7][8]

-

FT-IR Spectroscopy: Vibrational frequencies are calculated to predict the infrared spectrum. These theoretical wavenumbers are often scaled to correct for anharmonicity and limitations of the computational method, providing a close match to experimental FT-IR spectra.[5][9] Key vibrational modes for this compound would include C≡N stretching, C-Cl stretching, and various C=C and C=N stretching modes within the quinoline ring.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[5][10] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), show excellent correlation with experimental data and are invaluable for assigning signals in the NMR spectra.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra.[10][11] This analysis provides information on the electronic transitions, oscillator strengths, and the maximum absorption wavelengths (λ_max), which are related to the molecule's HOMO-LUMO energy gap.

Core Computational & Theoretical Studies

This section details the primary computational workflows used to investigate the properties of this compound.

Caption: Workflow for theoretical analysis and biological activity prediction.

Density Functional Theory (DFT) Protocol

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[12] It is widely used for its balance of accuracy and computational cost.[13]

Protocol for DFT Calculations:

-

Software Selection: Utilize quantum chemistry packages such as Gaussian, ORCA, or SPARTAN.[7][14]

-

Method and Basis Set: The B3LYP hybrid functional is a popular and well-validated choice.[12] The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.[5][9]

-

Geometry Optimization: Perform a full geometry optimization in the gas phase or with a solvent model to find the equilibrium structure corresponding to a minimum on the potential energy surface.

-

Frequency Calculation: A subsequent frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5]

-

Property Calculation: Based on the optimized geometry, calculate electronic properties such as:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[13]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic attack.[10][11] This is invaluable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule.

-

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (protein receptor). It is instrumental in structure-based drug design.[14][15]

Protocol for Molecular Docking:

-

Target Selection: Based on the known activities of similar quinoline derivatives, potential protein targets can be selected. For instance, due to the anticancer and anti-HIV activity of related compounds, targets could include protein kinases, HIV reverse transcriptase (PDB ID: 4I2P), or DNA (PDB ID: 1BNA).[3][16]

-

Ligand Preparation: The 3D structure of this compound, optimized via DFT, is used. Charges are assigned, and the structure is converted to a suitable format (e.g., .pdbqt for AutoDock Vina).

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Co-crystallized ligands, water molecules, and other non-essential entities are removed. Polar hydrogens and appropriate charges (e.g., Kollman charges) are added.[14]

-

Docking Simulation: Software like AutoDock Vina or Schrödinger Maestro is used. A grid box is defined around the active site of the protein, and the docking algorithm searches for the best binding poses of the ligand within this box.[14]

-

Analysis of Results: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.[3][14]

Caption: Conceptual diagram of ligand-protein interactions in molecular docking.

Potential Applications in Drug Development

The theoretical studies provide a strong rationale for the potential of this compound as a scaffold in drug development.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by inhibiting protein kinases. Molecular docking can be used to screen this compound against a panel of kinases implicated in cancer to identify potential targets.

-

Antimalarial Activity: Chloroquine is a well-known quinoline-based antimalarial drug.[2] Theoretical studies can help elucidate if this compound could interact with key Plasmodium falciparum targets, such as dihydrofolate reductase (PfDHFR) or heme detoxification pathways, potentially overcoming existing resistance mechanisms.[15]

-

Antiviral Activity: Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[3] Docking studies against the NNRTI binding pocket of HIV reverse transcriptase can predict the inhibitory potential of this compound.

Conclusion

Theoretical studies on this compound, leveraging DFT and molecular docking, offer profound insights into its molecular structure, stability, reactivity, and potential as a bioactive agent. DFT calculations provide a detailed understanding of its electronic properties and a predicted spectroscopic signature that is essential for its experimental characterization. Molecular docking simulations serve as a powerful hypothesis-generating tool, identifying plausible biological targets and elucidating the specific intermolecular interactions that could govern its pharmacological activity. This in-depth computational analysis provides a solid foundation for the rational design and synthesis of novel this compound derivatives as potential candidates for anticancer, antimalarial, or antiviral therapies, thereby accelerating the drug discovery process.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 10(1), 38. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Current Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (c) 4,6-Dichloroquinoline. Retrieved from [Link]

-

Mekheimer, R. A., Elgemeie, G. H., & Kappe, T. (2006). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]

-

Shivaraj, B., Seema, S., Kiran, B., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)... Heliyon, 7(11), e08432. Retrieved from [Link]

-

Murugan, K., Karthikeyan, P., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4758. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. Retrieved from [Link]

-

Kumar, K. S., Ganguly, S., et al. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Korean Chemical Society, 61(2), 93-101. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, DNA Binding Studies, and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Retrieved from [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

-

European Journal of Chemistry. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Retrieved from [Link]

-

Heliyon. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). DFT based structural modeling of chemotherapy drugs via topological indices and curvilinear regression. Scientific Reports, 14(1), 123. Retrieved from [Link]

-

da Silva, A. D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6250. Retrieved from [Link]

-

MDPI. (2023). A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. Retrieved from [Link]

-

Mbouombouo, I. N., et al. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 9(12), e22187. Retrieved from [Link]

-

Abdou, A., et al. (2024). Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Molecules, 29(1), 253. Retrieved from [Link]

-

Chen, J., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 27(6), 1146-1152. Retrieved from [Link]0281682/)

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. DFT based structural modeling of chemotherapy drugs via topological indices and curvilinear regression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-Dichloroquinoline-3-carbonitrile

Abstract

4,6-Dichloroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay between the electron-deficient quinoline core, two chlorine substituents, and a nitrile group, presents distinct sites for both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the molecule's electronic landscape, delineates its primary reactive centers, and offers field-proven protocols for its selective functionalization. We will explore the causality behind its regioselective reactivity in nucleophilic aromatic substitution (SNAr), reactions at the nitrile moiety, and derivatization at the nucleophilic quinoline nitrogen. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Quinoline Scaffold and the Utility of this compound

The quinoline framework is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimalarials (e.g., Chloroquine) to kinase inhibitors.[1] Its rigid bicyclic structure and the presence of a nitrogen heteroatom allow for precise spatial orientation of substituents to interact with biological targets. This compound emerges as a particularly valuable derivative, offering multiple, orthogonally reactive handles for molecular elaboration.

The strategic placement of two chlorine atoms at the C4 and C6 positions, along with a cyano group at C3, creates a molecule with a well-defined and predictable reactivity profile. Understanding the electrophilic and nucleophilic nature of its constituent atoms is paramount for designing rational synthetic routes to novel, high-value compounds. This guide aims to provide that fundamental understanding, grounded in mechanistic principles and supported by practical, actionable methodologies.

Mapping the Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The fusion of a benzene ring with a pyridine ring, combined with potent electron-withdrawing groups (EWGs), creates a highly electron-deficient (electrophilic) aromatic system.

-

Quinoline Nitrogen (N1): The nitrogen atom in the heterocyclic ring acts as an electron sink, withdrawing electron density from the carbocyclic ring via resonance and inductive effects. This deactivation is a key factor in activating the chlorine atoms for nucleophilic attack.

-

Chlorine Substituents (C4-Cl & C6-Cl): While halogens are inductively electron-withdrawing, they can be electron-donating through resonance. However, in an already electron-poor system like quinoline, their primary electronic influence is withdrawal, further increasing the electrophilicity of the carbons to which they are attached.

-

Nitrile Group (C3-CN): The cyano group is a powerful EWG, withdrawing electron density both inductively and through resonance. This significantly impacts the electron distribution across the entire ring system and renders the nitrile carbon itself an electrophilic center.[2]

Primary Electrophilic Sites

The confluence of these electronic effects results in several electron-deficient centers, making them susceptible to attack by nucleophiles.

-

C4 Carbon: This position is the most activated electrophilic site for Nucleophilic Aromatic Substitution (SNAr). Its electrophilicity is enhanced by the adjacent electron-withdrawing quinoline nitrogen and the C3-nitrile group. Nucleophilic attack at this position generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom.[3]

-

C6 Carbon: The carbon at the C6 position is also electrophilic due to the attached chlorine and the overall electron-deficient nature of the quinoline ring. However, it is generally less reactive towards SNAr than the C4 position because it lacks the direct activating effect of the ring nitrogen. This difference in reactivity allows for the selective functionalization of C4 over C6.

-

Nitrile Carbon: The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond.[2] It is susceptible to attack by strong nucleophiles, leading to addition reactions or hydrolysis.

Primary Nucleophilic Site

Despite the overall electron-deficient character of the molecule, a primary site of nucleophilicity exists.

-

Quinoline Nitrogen (N1): The lone pair of electrons on the quinoline nitrogen atom makes it the principal nucleophilic and basic center of the molecule.[4] It can be readily protonated by acids or attacked by electrophiles such as alkylating agents.

Reaction Chemistry & Mechanistic Insights

The electronic properties described above translate into a predictable and versatile reaction chemistry, enabling the strategic modification of the this compound core.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of this scaffold, proceeding preferentially at the C4 position. The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, followed by the elimination of the chloride leaving group.[3] The superior reactivity of the C4 position is well-documented in related heterocyclic systems like 2,4-dichloroquinazolines, where substitution overwhelmingly favors the 4-position.[5][6]

Field-Proven Protocol: Selective Amination at the C4-Position

This protocol describes a typical SNAr reaction using an amine as the nucleophile, a common transformation in the synthesis of kinase inhibitors.

Objective: To synthesize 4-(benzylamino)-6-chloroquinoline-3-carbonitrile.

Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in isopropanol (10 mL per mmol of substrate).

-

Addition of Nucleophile: Add benzylamine (1.1 eq) to the solution.

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophile and starting material.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(benzylamino)-6-chloroquinoline-3-carbonitrile.

Causality and Trustworthiness:

-

Solvent Choice: Isopropanol or ethanol are effective solvents that facilitate the dissolution of reactants and operate at a suitable temperature for the reaction.

-

Base: The use of DIPEA ensures that the amine nucleophile remains in its more reactive, deprotonated state throughout the reaction.

-

Regioselectivity: The inherent electronic activation of the C4 position ensures that substitution occurs there with high fidelity, minimizing the formation of the C6-substituted isomer under these conditions. This outcome is a self-validating feature of the substrate's reactivity.

Reactions at the Nitrile Group

The electrophilic carbon of the nitrile group can undergo various transformations, typically requiring more forcing conditions or stronger nucleophiles than SNAr reactions.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).

-

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.

Reactions at the Quinoline Nitrogen

The nucleophilic lone pair on the N1 atom readily reacts with electrophiles.

-

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base will form the corresponding quaternary quinolinium salt.

-

N-Oxidation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding quinoline-N-oxide.

Advanced Synthetic Applications: Cross-Coupling Reactions

The C-Cl bonds in this compound are excellent handles for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions dramatically expand the synthetic utility of the scaffold, allowing for the introduction of complex aryl, vinyl, or substituted amino groups. Due to the higher reactivity of the C4-Cl bond in SNAr, it is often advantageous to first perform a selective SNAr at C4, and then utilize the remaining, less reactive C6-Cl bond for a subsequent cross-coupling reaction.

Summary of Reactivity

The predictable reactivity of this compound is summarized below, providing a quick reference for synthetic planning.

| Site | Type | Common Reactions | Relative Reactivity | Reagents/Conditions |

| C4-Carbon | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Very High | Amines, Alcohols, Thiols; often with base (e.g., DIPEA) in polar solvents (e.g., EtOH, IPA). |

| C6-Carbon | Electrophilic | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Moderate | SNAr requires stronger conditions than C4. Ideal for Pd-catalyzed cross-coupling (Suzuki, etc.). |

| Nitrile Carbon | Electrophilic | Hydrolysis, Reduction, Grignard Addition | Low | Requires strong acids/bases for hydrolysis or potent reducing/organometallic agents. |

| N1-Nitrogen | Nucleophilic | Alkylation, Oxidation, Protonation | High | Alkyl halides, m-CPBA, Protic Acids. |

Conclusion

This compound is a molecule engineered for synthetic versatility. Its electronic framework clearly defines distinct regions of electrophilic and nucleophilic character. The C4 carbon stands out as the most activated site for nucleophilic attack, enabling highly regioselective SNAr reactions. The C6 carbon offers a secondary site for functionalization, often via robust cross-coupling chemistry, while the nitrile group and quinoline nitrogen provide further opportunities for diversification. By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of this scaffold to construct complex molecular architectures for drug discovery and advanced materials development.

References

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.

- National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.

- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Semantic Scholar. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions.

- Biosynth. (n.d.). 4,6-dichloro-quinoline-3-carbonitrile.

- Chemistry LibreTexts. (2025). 16.

- Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PubMed Central.

- Chemistry Steps. (n.d.). Carbonyl and Nitrile Electrophiles.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- ResearchGate. (n.d.). Electrophilic (f⁽⁻⁾) and nucleophilic (f⁽⁺⁾) sites for electrophile and nucleophile on the QA-porphyrin sensor.

- PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-4,6-dichloroquinoline.

- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.

- National Center for Biotechnology Information. (n.d.).

- National Institutes of Health. (2024).

- Chemistry LibreTexts. (2019). 7.1 Nucleophiles and Electrophiles.

- MDPI. (n.d.). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds.

- National Center for Biotechnology Information. (n.d.). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. PubMed Central.

- Royal Society of Chemistry. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.).

- ACS Publications. (n.d.).

Sources

- 1. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution on 4,6-Dichloroquinoline-3-carbonitrile: A Detailed Guide for Synthetic Chemists

Introduction: The Strategic Importance of Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a key approach in the development of novel drug candidates. 4,6-Dichloroquinoline-3-carbonitrile is a versatile building block, offering two reactive chloro-substituents that can be selectively targeted for nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group at the 3-position significantly influences the reactivity of the halogenated sites, making this scaffold particularly valuable for the synthesis of diverse molecular libraries for drug screening.

This document provides a comprehensive guide to performing nucleophilic substitution on this compound, with a focus on elucidating the principles that govern the reaction's regioselectivity and a detailed protocol for the selective substitution at the C4-position.

Mechanistic Insights: Understanding Regioselectivity in the Substitution Reaction

Nucleophilic aromatic substitution on the quinoline ring is primarily dictated by the electronic properties of the system. The nitrogen atom in the quinoline ring, being more electronegative than carbon, withdraws electron density, particularly from the α (C2) and γ (C4) positions. This inherent electronic deficiency makes these positions susceptible to nucleophilic attack.

In the case of this compound, the situation is further modulated by the substituents:

-

The C3-Nitrile Group: The strongly electron-withdrawing cyano group at the C3 position significantly enhances the electrophilicity of the adjacent C4 position. It effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at C4 through resonance.

-

The C6-Chloro Group: While the chlorine at C6 is also an electron-withdrawing group, its influence on the C4 position is less pronounced compared to the directly adjacent C3-nitrile group.

Therefore, a strong regioselective preference for nucleophilic attack at the C4 position is anticipated. The reaction is expected to proceed via a classic SNAr mechanism, as illustrated below.

Diagram: Proposed SNAr Mechanism

Caption: Proposed mechanism for the nucleophilic aromatic substitution at the C4 position.

Experimental Protocol: Synthesis of 4-Amino-6-chloroquinoline-3-carbonitrile Derivatives

This protocol provides a general procedure for the reaction of this compound with a primary amine (e.g., aniline) to yield the corresponding 4-amino-6-chloroquinoline-3-carbonitrile derivative.

Materials and Equipment:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Anhydrous isopropanol or N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous isopropanol (or DMF) to a concentration of approximately 0.1 M.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1-1.2 eq) followed by the base (e.g., triethylamine, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction. For less reactive amines, a stronger base or higher temperatures may be necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux (for isopropanol, approx. 82 °C) or to a suitable temperature (for DMF, typically 80-100 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

-

Work-up: Once the reaction is complete (typically within 4-12 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 4-amino-6-chloroquinoline-3-carbonitrile derivative.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4-amino-6-chloroquinoline-3-carbonitriles.

Data Summary: Representative Reaction Parameters

The following table provides a hypothetical summary of expected reaction parameters for the nucleophilic substitution on this compound with various amines, based on analogous reactions reported in the literature. Actual results may vary and optimization is recommended.

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |